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Compound of Interest

Compound Name: GLP-1R agonist 18

Cat. No.: B12383953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GZR18, also known as Bofanglutide, is a novel, long-acting glucagon-like peptide-1 (GLP-1)

receptor agonist under development for the treatment of type 2 diabetes and obesity. As a

GLP-1 analog, GZR18 mimics the action of the endogenous incretin hormone GLP-1, thereby

stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying

gastric emptying, and promoting satiety. This technical guide provides a comprehensive

overview of the molecular structure of GZR18, a detailed representative synthesis protocol, and

key experimental data.

Molecular Structure
GZR18 is a modified human GLP-1 peptide analog. Its structure is designed to have an

extended half-life and improved stability compared to native GLP-1.

Amino Acid Sequence: The peptide backbone of GZR18 consists of the following amino acid

sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-

Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly

Chemical Modification: To achieve its long-acting properties, GZR18 is acylated at the lysine

(Lys) residue. A 22-carbon fatty acid side chain is attached to the lysine via a linker. The linker

is composed of two units of 8-amino-3,6-dioxaoctanoic acid (AEEA) and a gamma-glutamic
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acid (gammaGlu) moiety. This modification enhances the binding of GZR18 to serum albumin,

which acts as a circulating reservoir, thereby prolonging its half-life.

Physicochemical Properties:

Property Value

Molecular Formula C189H295N45O59

| Molecular Weight | 4141.63 g/mol |

Synthesis of GZR18
While the precise, proprietary synthesis protocol for GZR18 is not publicly available, a

representative synthesis can be carried out using standard solid-phase peptide synthesis

(SPPS) techniques followed by selective acylation of the lysine residue.

Experimental Protocol: Representative Solid-Phase
Synthesis and Acylation
1. Peptide Chain Assembly (SPPS):

Resin: The synthesis is initiated on a pre-loaded Wang or Rink amide resin.

Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used as the N-terminal

protecting group for all amino acids. Side-chain protecting groups (e.g., Trt for His, tBu for

Glu, Asp, Ser, Thr, Tyr) are employed to prevent side reactions.

Coupling: Amino acids are sequentially coupled to the growing peptide chain. A typical

coupling cocktail consists of a coupling reagent (e.g., HCTU, HATU) and a base (e.g.,

DIPEA) in a suitable solvent like DMF or NMP. Each coupling step is monitored for

completion (e.g., using a Kaiser test).

Deprotection: After each coupling, the Fmoc group is removed using a solution of piperidine

in DMF to deprotect the N-terminus for the next coupling reaction.
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Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the

resin, and all side-chain protecting groups are removed simultaneously using a cleavage

cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g.,

triisopropylsilane, water, and thioanisole) to prevent side reactions.

Purification: The crude peptide is precipitated with cold diethyl ether, collected by

centrifugation, and purified by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by

analytical RP-HPLC and mass spectrometry.

2. Acylation of the Lysine Residue:

Selective Protection: During SPPS, the lysine residue intended for acylation is protected with

an orthogonal protecting group (e.g., Alloc, Mtt) that can be removed without affecting other

protecting groups.

On-Resin Acylation: After the peptide chain is fully assembled and while it is still attached to

the resin, the orthogonal protecting group on the lysine side chain is selectively removed.

Linker and Fatty Acid Coupling: The AEEA-AEEA-gammaGlu linker is then coupled to the

deprotected lysine side chain in a stepwise manner using standard coupling chemistry.

Finally, the 22-carbon fatty acid is coupled to the linker.

Final Cleavage and Purification: The acylated peptide is then cleaved from the resin and

purified as described above.

Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of

GZR18.

Table 1: In Vitro Activity

Parameter Value Reference

GLP-1 Receptor Agonist

Activity (EC50)
0.677 nM [1]
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Table 2: Pharmacokinetic Properties in Cynomolgus Monkeys (60 µg/kg single dose)

Parameter Subcutaneous (sc) Intravenous (iv) Reference

Tmax (h) 14 0.167 [2]

Cmax (nmol/L) 527 1640 [2]

T1/2 (h) 61.3 61.6 [2]

Table 3: Pharmacokinetics in Healthy Human Subjects

Population Tmax (h) T1/2 Reference

American 72-96 ~7 days [3]

Chinese 60-72 ~7 days

Table 4: Efficacy in Clinical Trials

Study
Population

Treatment
Primary
Outcome

Result Reference

Healthy Chinese

Subjects

GZR18 (5-50

µg/kg)

Body Weight

Reduction

-1.25 to -1.86 kg

(-1.88% to

-3.11%) on Day

15

Adults with

Overweight/Obes

ity (China, Phase

2)

GZR18 (48 mg

bi-weekly)

Mean % Body

Weight Change

from Baseline at

30 Weeks

-17.29%

Adults with Type

2 Diabetes

(China, Phase 2)

GZR18 (bi-

weekly) vs.

Semaglutide

HbA1c

Reduction at 24

weeks

Superior to

semaglutide
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GLP-1 Receptor Signaling Pathway
GZR18, as a GLP-1 receptor agonist, activates the GLP-1 receptor, a G-protein coupled

receptor, primarily on pancreatic beta cells. This initiates a downstream signaling cascade that

ultimately leads to enhanced glucose-dependent insulin secretion.
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GZR18 GLP-1 Receptor binds to Adenylate Cyclase activates cAMP produces

Protein Kinase A
(PKA)

 activates

Epac2
 activates Insulin Granule

Exocytosis

Glucose Glucose Metabolism ATP KATP Channel
(closure) Ca2+ Influx

Preparation

Incubation

Separation & Detection

Data Analysis

Prepare cell membranes
expressing GLP-1R

Incubate membranes, radioligand,
and GZR18 (or vehicle)

Prepare radiolabeled
GLP-1 analog

Prepare serial dilutions
of GZR18

Separate bound from
free radioligand
(e.g., filtration)

Quantify bound radioactivity

Generate competition binding curve
and calculate Ki or IC50

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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